Methyl 3-(thiophene-3-carboxamido)thiophene-2-carboxylate
Description
Methyl 3-(thiophene-3-carboxamido)thiophene-2-carboxylate is a thiophene-based heterocyclic compound featuring a carboxamido linkage between two thiophene rings. This structure combines aromaticity with amide functionality, making it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H9NO3S2 |
|---|---|
Molecular Weight |
267.3 g/mol |
IUPAC Name |
methyl 3-(thiophene-3-carbonylamino)thiophene-2-carboxylate |
InChI |
InChI=1S/C11H9NO3S2/c1-15-11(14)9-8(3-5-17-9)12-10(13)7-2-4-16-6-7/h2-6H,1H3,(H,12,13) |
InChI Key |
VUCRBLRYKBQOSB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2=CSC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Reactivity : Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance electrophilic substitution reactivity compared to electron-donating groups (e.g., methylsulfonamido in ).
- Synthetic Efficiency : Microwave-assisted synthesis (e.g., ) often achieves higher yields (>90%) compared to conventional heating.
Physicochemical Properties
Key Observations :
- Electronic Effects : The trifluoromethyl group in lowers electron density, shifting IR C=O absorption to 1715 cm⁻¹ vs. ~1720 cm⁻¹ for the target compound.
- Stability : Sulfonamido derivatives () exhibit higher thermal stability due to strong S–O bonds.
Mechanistic Insights :
Q & A
Q. What are the common synthetic routes for Methyl 3-(thiophene-3-carboxamido)thiophene-2-carboxylate, and what reaction conditions are critical for yield optimization?
- Methodological Answer: The compound is typically synthesized via amidation of methyl 3-aminothiophene-2-carboxylate with thiophene-3-carbonyl chloride. Key steps include:
- Inert Atmosphere: Reactions often require nitrogen/argon to prevent oxidation of sensitive intermediates .
- Solvent Selection: Polar aprotic solvents (e.g., DMF, dichloromethane) facilitate nucleophilic substitution, while bases like triethylamine neutralize HCl byproducts .
- Temperature Control: Optimal yields (e.g., ~90%) are achieved at 130°C in neat conditions for 12–24 hours .
- Purification: Column chromatography or recrystallization (e.g., methanol-water gradients) ensures purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
- Methodological Answer:
- 1H/13C NMR: Analyze thiophene ring protons (δ 6.5–7.5 ppm) and carboxamido NH (δ 10–12 ppm). Ester carbonyl carbons appear at ~165–170 ppm .
- IR Spectroscopy: Confirm amide (C=O stretch at ~1650 cm⁻¹) and ester (C=O at ~1720 cm⁻¹) groups .
- Mass Spectrometry: HRMS validates molecular weight (e.g., [M+H]+ at 295.05 g/mol for C12H10NO3S2) .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data (e.g., NMR shifts) when synthesizing novel derivatives?
- Methodological Answer:
- Dynamic Effects: Use variable-temperature NMR to resolve tautomerism or rotational barriers in carboxamido groups .
- Deuteration Experiments: Exchange labile NH protons with D2O to confirm peak assignments .
- Crystallography: X-ray diffraction resolves ambiguous structures, as seen in related thiophene derivatives .
Q. What strategies are employed to enhance the compound’s solubility and stability in biological assays?
- Methodological Answer:
- Co-solvents: Use DMSO (<10%) to improve aqueous solubility without destabilizing the compound .
- Derivatization: Introduce hydrophilic groups (e.g., sulfonamides) via substitution at the chloroacetyl moiety .
- Stability Studies: Monitor degradation under physiological pH (7.4) and temperature (37°C) via HPLC .
Q. What computational methods are used to predict the compound’s reactivity and interaction with biological targets?
- Methodological Answer:
- Docking Simulations: Molecular docking (AutoDock Vina) identifies binding poses with enzymes (e.g., cyclooxygenase-2) via sulfamoyl and ester groups .
- DFT Calculations: Predict electrophilic reactivity (e.g., Fukui indices) of the thiophene ring and carboxamido group .
- MD Simulations: Assess stability of protein-ligand complexes over 100-ns trajectories .
Notes
- Advanced Techniques: References to X-ray crystallography, HRMS, and computational modeling ensure methodological rigor.
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